N-benzyl-1-(2,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-Benzyl-1-(2,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic pyrazolo[3,4-d]pyrimidine derivative characterized by a benzyl group at the N4-position, an ethyl substituent on the benzyl nitrogen, and a 1-(2,5-dimethylphenyl) moiety at the pyrazole ring. The compound’s design leverages the pyrazolo[3,4-d]pyrimidine core, a scaffold known for mimicking purine nucleotides and interacting with ATP-binding pockets in enzymes .
Properties
IUPAC Name |
N-benzyl-1-(2,5-dimethylphenyl)-N-ethylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5/c1-4-26(14-18-8-6-5-7-9-18)21-19-13-25-27(22(19)24-15-23-21)20-12-16(2)10-11-17(20)3/h5-13,15H,4,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJXHRTHKUZIPCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=NC=NC3=C2C=NN3C4=C(C=CC(=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-1-(2,5-dimethylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a complex structure that includes a pyrazole ring fused with a pyrimidine moiety. This compound has garnered attention for its potential biological activities, particularly in the field of cancer therapy.
- Molecular Formula : CHN
- Molecular Weight : 357.5 g/mol
- CAS Number : 955305-88-1
The compound's structure allows for selective targeting of biological pathways, making it a candidate for further pharmacological studies.
Biological Activity Overview
Research into the biological activity of this compound indicates its potential as an anticancer agent , primarily through its interaction with cyclin-dependent kinases (CDKs). These interactions are crucial in regulating the cell cycle and are often disrupted in cancer cells.
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-benzyl-1-(3-methylphenyl)-N-ethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Structure | Moderate CDK2 inhibition |
| 1-(3-fluorobenzyl)-N-methylpyrazolo[3,4-d]pyrimidin-4-amines | Structure | Strong anti-cancer properties |
| 2-(benzoyl)-N-benzylpyrazolo[3,4-d]pyrimidine derivatives | Structure | Inhibitory effects on various kinases |
The mechanism of action for this compound involves inhibition of CDKs, which are crucial for cell cycle progression. Studies have shown that this compound can effectively bind to CDK2 and other related kinases. Molecular docking simulations suggest that it fits well into the active site of CDK2, forming essential hydrogen bonds that contribute to its inhibitory activity.
Case Studies and Research Findings
A study conducted on similar pyrazolo[3,4-d]pyrimidine derivatives indicated significant antiproliferative effects in various cancer cell lines. For instance, compounds exhibiting submicromolar antiproliferative activity demonstrated good metabolic stability and were shown to reduce mTORC1 activity while increasing autophagy levels. This suggests that this compound could potentially modulate autophagic processes in cancer cells .
Furthermore, another study highlighted the potential of pyrazolopyrimidines as inhibitors of cyclin-dependent kinases (CDKs), reinforcing the idea that N-benzyl derivatives could serve as effective anticancer agents due to their ability to selectively target tumor cells while sparing normal cells .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Toxicity and Pharmacokinetics
- Mutagenicity: N-Benzyl-1-methylpyrazolo[3,4-d]pyrimidin-4-amine tested positive in Ames assays but was non-carcinogenic in mice, indicating a medium-risk profile . The target compound’s ethyl group may reduce metabolic activation of mutagenic intermediates.
- Acute Toxicity :
- Pyrazolo[3,4-d]pyrimidin-4-amine derivatives like 3a exhibit high LD₅₀ values (>1000 mg/kg), suggesting low acute toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
